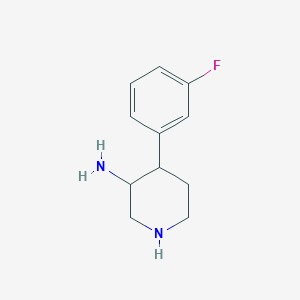
4-(3-Fluorophenyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorophenyl group at the 3-position of the piperidine ring imparts unique chemical and biological properties to this compound. It is of significant interest in various fields of scientific research, including medicinal chemistry, pharmacology, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-fluoroaniline with a suitable reagent to introduce the piperidine ring. This can be achieved through a cyclization reaction.
Final Product Formation: The intermediate is then subjected to further reactions, such as reduction or substitution, to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation of intermediates.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
4-(3-Fluorophenyl)piperidin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and antipsychotic agent.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Research: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Modulating Ion Channels: It can affect the function of ion channels, influencing cellular signaling and electrical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)piperidin-3-amine: Similar structure with a fluorophenyl group at the 4-position.
4-(3-Chlorophenyl)piperidin-3-amine: Contains a chlorophenyl group instead of a fluorophenyl group.
4-(3-Methylphenyl)piperidin-3-amine: Features a methylphenyl group at the 3-position.
Uniqueness
4-(3-Fluorophenyl)piperidin-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15FN2 |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)piperidin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-3,6,10-11,14H,4-5,7,13H2 |
Clé InChI |
VFFALSCPPSPNHB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


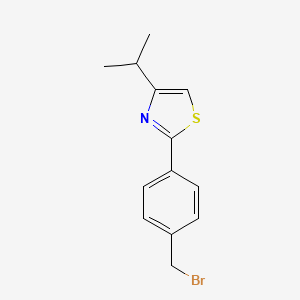


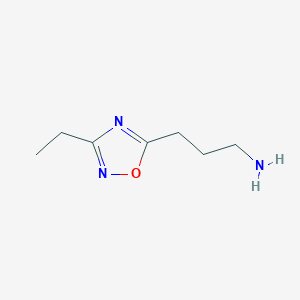
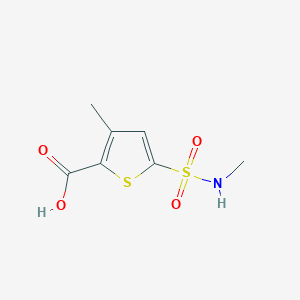
![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)
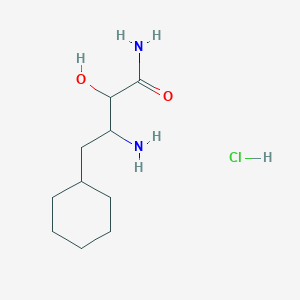



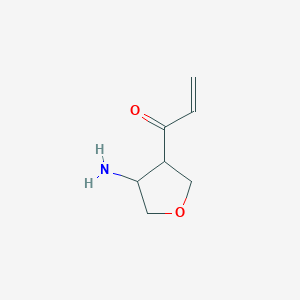
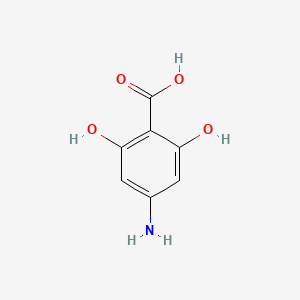
![5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B13155248.png)
![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)
